molecular formula C18H17N3O4 B4970202 2-(2-methoxyethyl)-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide

2-(2-methoxyethyl)-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide

Cat. No. B4970202
M. Wt: 339.3 g/mol
InChI Key: SGMNXNROCGFZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyethyl)-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide, commonly known as DPI, is a potent inhibitor of NADPH oxidases. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.

Mechanism of Action

DPI inhibits the activity of NADPH oxidases by binding to the flavin adenine dinucleotide (FAD) cofactor of the enzyme. This prevents the transfer of electrons from NADPH to molecular oxygen, which is required for the production of ROS. DPI has been shown to be a potent and selective inhibitor of NADPH oxidases, with minimal effects on other enzymes.
Biochemical and Physiological Effects:
DPI has been shown to have various biochemical and physiological effects, including inhibition of ROS production, reduction of oxidative stress, and modulation of cell signaling pathways. It has been shown to inhibit the proliferation and migration of cancer cells, reduce the development of atherosclerosis, and attenuate inflammatory responses in various diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using DPI in lab experiments is its specificity and potency as an inhibitor of NADPH oxidases. This allows for the selective inhibition of ROS production without affecting other enzymes. However, DPI has some limitations, including its potential cytotoxicity at high concentrations and its poor solubility in aqueous solutions.

Future Directions

There are several future directions for the research on DPI, including the development of more potent and selective inhibitors of NADPH oxidases, the identification of new therapeutic applications for DPI, and the investigation of the role of NADPH oxidases in various physiological and pathological processes. Additionally, the use of DPI in combination with other therapeutic agents could enhance its efficacy and reduce its potential side effects. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of DPI.

Synthesis Methods

The synthesis of DPI involves the reaction of 3-pyridinemethanol with 5-isoindolinecarboxylic acid in the presence of thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(2-methoxyethyl)aminoethanol to obtain DPI. The purity of DPI can be enhanced by recrystallization from ethanol or ethyl acetate.

Scientific Research Applications

DPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. It has been shown to inhibit the production of reactive oxygen species (ROS) by NADPH oxidases, which play a crucial role in the pathogenesis of these diseases. DPI has also been used as a tool to study the role of NADPH oxidases in various physiological and pathological processes.

properties

IUPAC Name

2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-3-ylmethyl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-25-8-7-21-17(23)14-5-4-13(9-15(14)18(21)24)16(22)20-11-12-3-2-6-19-10-12/h2-6,9-10H,7-8,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMNXNROCGFZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyethyl)-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide

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